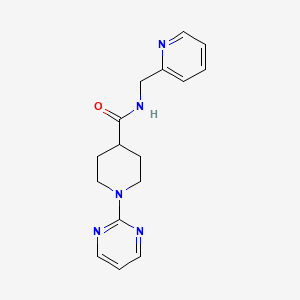
N-(pyridin-2-ylmethyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is synthesized through cyclization reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately using a different precursor, often involving condensation reactions.
Coupling Reactions: The pyridine and pyrimidine rings are then coupled together using a linking reagent, such as a piperidine derivative.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
In industrial settings, the production of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis.
Continuous Flow Reactors: Continuous flow reactors may be employed for more efficient and controlled synthesis.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other compounds containing pyridine, pyrimidine, and piperidine rings.
N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE: is unique due to its specific arrangement of these rings and the functional groups attached to them.
Uniqueness
Structural Uniqueness: The specific arrangement of the pyridine, pyrimidine, and piperidine rings in N-(2-PYRIDYLMETHYL)-1-(2-PYRIMIDINYL)-4-PIPERIDINECARBOXAMIDE gives it unique chemical properties and reactivity.
Functional Uniqueness:
特性
分子式 |
C16H19N5O |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
N-(pyridin-2-ylmethyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N5O/c22-15(20-12-14-4-1-2-7-17-14)13-5-10-21(11-6-13)16-18-8-3-9-19-16/h1-4,7-9,13H,5-6,10-12H2,(H,20,22) |
InChIキー |
GJPZSVAVBGOTFA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B11375558.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B11375559.png)
![3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375565.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375566.png)
![Ethyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11375569.png)
![2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide](/img/structure/B11375575.png)
![2-methyl-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11375584.png)
![2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11375586.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11375588.png)
![5-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11375595.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11375598.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B11375599.png)
![N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11375616.png)

